molecular formula C8H20O4P2PbS4 B3363892 Ethyl lead phoshorodithioate CAS No. 1068-23-1

Ethyl lead phoshorodithioate

Cat. No.: B3363892
CAS No.: 1068-23-1
M. Wt: 578 g/mol
InChI Key: ZJKLLDGYYZXPTE-UHFFFAOYSA-L
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Description

Ethyl lead phoshorodithioate, also known as Ethyl-Phosphorodithioate, is an organophosphorus pesticide . It is an organophosphorus compound and is a colorless liquid with a pungent odor . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ethers . It is widely used as an insecticide and fungicide in agricultural fields, orchards, vegetable gardens, etc., to control various pests and pathogens such as aphids, cotton insects, powdery mildew, etc .


Synthesis Analysis

The synthesis of this compound generally involves the reaction of phosphoyl dichloride with ethanol under acidic conditions . A more general method for the synthesis of phosphorothioates involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound involves the substitution of a sulfur atom for a non-bridged oxygen at a phosphate . This modification does not significantly hinder duplex formation, retains the ability of the oligonucleotide duplexes to promote RNase H activity, and enhances general nuclease stability .


Chemical Reactions Analysis

The chemical reactions of this compound involve reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base, providing a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a pungent odor . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ethers .

Mechanism of Action

Ethyl lead phoshorodithioate acts by inhibiting the activity of enzymes that are essential for the survival of pests and fungi. It binds to the sulfhydryl groups of the enzymes and disrupts their activity, leading to the death of the pests and fungi.

Safety and Hazards

Ethyl lead phoshorodithioate is a toxic chemical substance that poses certain hazards to humans and the environment . Contact with this compound can cause irritation and corrosive effects, and severe cases can cause poisoning symptoms .

Future Directions

Phosphorodithioates, including Ethyl lead phoshorodithioate, continue to be a compelling alternative or complement to phosphorothioates for therapeutic applications . Future standard test guideline-compliant studies are needed to provide high-confidence estimates of dermal uptake . Such data are needed to allow for improved evaluation of Pb exposures in an occupational risk assessment context .

Properties

IUPAC Name

diethoxy-sulfanylidene-sulfido-λ5-phosphane;lead(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11O2PS2.Pb/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLLDGYYZXPTE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O4P2PbS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

298-06-6 (Parent)
Record name Ethyl lead phoshorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70147774
Record name Ethyl lead phoshorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-23-1
Record name Ethyl lead phoshorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl lead phoshorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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